molecular formula C18H20ClNO3S B12672472 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester CAS No. 178870-41-2

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester

Cat. No.: B12672472
CAS No.: 178870-41-2
M. Wt: 365.9 g/mol
InChI Key: CTLMMAJRCKYLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester is a complex organic compound with the molecular formula C18H20ClNO3S and a molecular weight of 365.8743 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chloro group, a furanyl thioxomethyl amino group, and an ethylpropyl ester group.

Preparation Methods

The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester involves multiple stepsThe final step involves esterification with 1-ethylpropyl alcohol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: This compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester involves its interaction with specific molecular targets. The chloro and furanyl thioxomethyl amino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester can be compared with similar compounds such as:

Properties

CAS No.

178870-41-2

Molecular Formula

C18H20ClNO3S

Molecular Weight

365.9 g/mol

IUPAC Name

pentan-3-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C18H20ClNO3S/c1-4-13(5-2)23-18(21)15-10-12(6-7-16(15)19)20-17(24)14-8-9-22-11(14)3/h6-10,13H,4-5H2,1-3H3,(H,20,24)

InChI Key

CTLMMAJRCKYLRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl

Origin of Product

United States

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